Technical Monograph: 5-(Bromomethyl)-1H-indazole Hydrobromide
Technical Monograph: 5-(Bromomethyl)-1H-indazole Hydrobromide
Executive Summary
5-(Bromomethyl)-1H-indazole hydrobromide (CAS: 192369-93-0) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors (e.g., JNK, ROCK) and bioactive alkaloids.[1][2][3] Its structural utility lies in the bifunctional reactivity of the indazole core: it possesses an electrophilic benzylic bromide "warhead" capable of rapid coupling with nucleophiles, and a nitrogen-rich indazole scaffold that mimics the purine ring of ATP, making it a privileged structure for ATP-competitive drug design.
This guide details the critical handling parameters, synthesis protocols, and reactivity landscapes necessary to utilize this compound effectively, with a specific focus on the hydrobromide salt stabilization strategy required to prevent catastrophic polymerization.
Chemical Profile & Physical Properties[1][4]
| Property | Data |
| Chemical Name | 5-(Bromomethyl)-1H-indazole hydrobromide |
| CAS Number | 192369-93-0 (Salt form) |
| Molecular Formula | C₈H₇BrN₂ · HBr |
| Molecular Weight | 291.97 g/mol |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in non-polar solvents. |
| Stability | Hygroscopic; stable as HBr salt. Free base is unstable. |
| Hazards | Corrosive, Lachrymator (induces tears), Skin Sensitizer. |
Synthesis & Stability: The "Salt Stabilization" Strategy
The synthesis of 5-(bromomethyl)-1H-indazole is chemically non-trivial due to the molecule's tendency to self-destruct via intermolecular polymerization. The free base contains both a nucleophile (Indazole-NH) and an electrophile (Benzyl-Br). If generated in solution without acid, the molecule polymerizes rapidly.
The Solution: Isolation as the Hydrobromide (HBr) salt protonates the indazole nitrogens, deactivating their nucleophilicity and allowing the benzylic bromide to survive storage and handling.
Optimized Synthesis Protocol
Reference: US Patent 6,506,754 (Example 81) [1]
Reagents:
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1-Acetyl-5-(acetoxymethyl)indazole (Precursor)[3]
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48% Aqueous Hydrobromic Acid (Reagent & Solvent)[4]
Methodology:
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Suspension: Suspend 1-acetyl-5-(acetoxymethyl)indazole (3.0 g, 13 mmol) in 48% aqueous HBr (15 mL, 226 mmol).
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Reaction: Stir the suspension at room temperature for 25 hours.
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Isolation: Filter the resulting yellow solid on a Büchner funnel.
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Secondary Crop: Stir the filtrate for an additional 24 hours to precipitate remaining product.
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Drying: Dry under high vacuum for 12 hours.
-
Yield: ~92% (3.48 g) of yellow solid.
Critical Note: Do NOT attempt to neutralize or extract with basic aqueous workup. The free base will degrade.
Reactivity Landscape & Mechanistic Logic
The utility of this scaffold is defined by the competition between the benzylic carbon and the indazole nitrogens .
Diagram 1: Synthesis and Stability Logic
Figure 1: The synthetic pathway highlights the necessity of maintaining acidic conditions to prevent the free base from polymerizing.
Functionalization Strategies
To utilize this building block, one must selectively engage the bromomethyl group while managing the indazole NH.
-
Nucleophilic Displacement (Sɴ2):
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Nucleophiles: Primary/secondary amines, thiols, alkoxides.
-
Conditions: Use a non-nucleophilic base (e.g., DIPEA, TEA) in polar aprotic solvents (DMF, THF). The base neutralizes the HBr salt in situ, generating the reactive species transiently in the presence of the external nucleophile.
-
Application: Synthesis of kinase inhibitors where the 5-position is linked to a solubilizing amine tail.
-
-
Indazole N-Alkylation (Regioselectivity Challenge):
-
If the goal is to functionalize the Indazole Nitrogen, the bromomethyl group is a liability.[2] It is recommended to perform N-alkylation before introducing the bromomethyl group, or use a protecting group (e.g., THP, SEM) on the nitrogen if the bromide is already present.
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Therapeutic Applications: Kinase Inhibition[8][9]
Indazoles are "privileged scaffolds" in medicinal chemistry because they function as bioisosteres of the purine ring found in Adenosine Triphosphate (ATP). This allows them to bind into the ATP-binding pocket of kinase enzymes.
Case Study: JNK and ROCK Inhibitors
Derivatives synthesized from 5-(bromomethyl)-1H-indazole have shown potency against c-Jun N-terminal kinases (JNK) and Rho-associated protein kinase (ROCK) .
-
Mechanism: The indazole core forms hydrogen bonds with the "hinge region" of the kinase.
-
Role of the 5-Substituent: The bromomethyl group allows the attachment of "tail" moieties that extend into the solvent-exposed region of the enzyme, improving solubility and pharmacokinetic properties (ADME).
Diagram 2: Medicinal Chemistry Workflow
Figure 2: Divergent synthesis of bioactive ligands using the bromomethyl warhead.
Experimental Protocol: General Amine Coupling
Objective: Coupling 5-(bromomethyl)-1H-indazole HBr with a secondary amine (e.g., Morpholine) to generate a kinase inhibitor intermediate.
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Preparation: Dissolve 5-(bromomethyl)-1H-indazole HBr (1.0 eq) in anhydrous DMF (0.1 M concentration).
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Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C.
-
Note: The solution may darken; ensure the amine nucleophile is added immediately to capture the free base.
-
-
Nucleophile Addition: Add Morpholine (1.2 eq) immediately.
-
Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by LC-MS (Look for mass shift: Br [79/81] loss, Amine adduct gain).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HBr salts) and Brine. Dry over Na₂SO₄.
Safety & Handling
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Lachrymator: This compound releases benzylic bromide vapors which are potent tear agents. Always handle in a functioning fume hood.
-
Corrosive: The HBr salt is acidic and corrosive to skin and eyes. Wear nitrile gloves and safety goggles.[7]
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Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Moisture will hydrolyze the bromide to the alcohol (benzyl alcohol derivative), deactivating the compound.
References
-
Bhagwat, S. S., et al. (2003).[3] Indazole derivatives as JNK inhibitors. U.S. Patent No. 6,506,754.[3] Washington, DC: U.S. Patent and Trademark Office.
-
Sapeta, K., & Kerr, M. A. (2019). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12.2.
-
Sigma-Aldrich.[1] (n.d.). 5-Bromo-1H-indazole Product Sheet.
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ChemicalBook. (2016).[3] 5-(Bromomethyl)-1H-indazole hydrobromide Properties.
Sources
- 1. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 3. 5-(Bromomethyl)-1H-indazole hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
